Isopulegol

Catalog No.
S598155
CAS No.
7786-67-6
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopulegol

CAS Number

7786-67-6

Product Name

Isopulegol

IUPAC Name

5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3

InChI Key

ZYTMANIQRDEHIO-UHFFFAOYSA-N

SMILES

CC1CCC(C(C1)O)C(=C)C

solubility

slightly soluble in water; soluble in oils
miscible (in ethanol)

Synonyms

isopulegol

Canonical SMILES

CC1CCC(C(C1)O)C(=C)C

Antimicrobial and Insecticidal Properties:

Studies have investigated the antimicrobial and insecticidal properties of isopulegol. Research suggests it exhibits activity against various bacteria, fungi, and insects []. However, it is crucial to note that isopulegol is not approved for use as an antimicrobial or insecticide due to potential safety concerns [].

Potential Therapeutic Applications:

Research is ongoing to explore the potential therapeutic applications of isopulegol. Studies suggest it may possess anti-inflammatory, analgesic, and antioxidant properties [, , ]. However, these studies are primarily conducted in pre-clinical settings, and further research is necessary to determine the safety and efficacy of isopulegol for therapeutic use in humans.

Flavor and Fragrance Industry:

Isopulegol is used commercially in the flavor and fragrance industry due to its pleasant aroma, reminiscent of mint and eucalyptus []. It is found in various products like food flavorings, perfumes, and cosmetics.

Isopulegol is a monoterpenoid compound with the chemical formula C₁₀H₁₈O. It is a colorless liquid that exhibits a minty aroma, making it valuable in the flavor and fragrance industries. Isopulegol is primarily derived from natural sources such as essential oils of plants like mint and citronella, and it serves as an important intermediate in the synthesis of menthol and other derivatives .

The mechanism of action of isopulegol is still under investigation. However, some studies suggest it may interact with certain receptors in the skin and mucous membranes, producing a cooling sensation [].

, including:

  • Cyclization Reactions: Isopulegol can be synthesized through the cyclization of citronellal, often using catalysts such as anhydrous zinc bromide or tris(2,6-diarylaryloxy)aluminum complexes. These reactions are notable for their selectivity towards isopulegol over other isomers .
  • Isomerization: Isopulegol can undergo isomerization to form menthon using catalysts like ruthenium, achieving yields greater than 90% .
  • Hydroxylation and Epoxidation: Isopulegol can be modified to produce various hydroxylated and epoxidized derivatives, which have applications in medicinal chemistry .

Isopulegol exhibits several biological activities:

  • Antimicrobial Properties: Studies have shown that isopulegol-derived compounds possess antimicrobial activity against various pathogens, including influenza viruses .
  • Antioxidant Activity: Isopulegol and its derivatives demonstrate significant antioxidant properties, which are beneficial for neutralizing free radicals in biological systems .
  • Potential Therapeutic

The synthesis of isopulegol primarily involves the following methods:

  • Cyclization of Citronellal: This method utilizes catalysts such as anhydrous zinc bromide or aluminum complexes to promote the cyclization of citronellal into isopulegol. The process can achieve high selectivity and yield by optimizing reaction conditions .
  • Green Chemistry Approaches: Recent advancements have introduced greener methods for synthesizing isopulegol, focusing on reducing waste and energy consumption during the reaction process .
  • Direct Extraction from Natural Sources: Isopulegol can also be extracted from essential oils of plants like mint and citronella, although this method may yield lower purity compared to synthetic routes .

Isopulegol finds applications in various fields:

  • Flavoring and Fragrance: Due to its pleasant minty aroma, isopulegol is widely used in food flavoring and cosmetic products.
  • Pharmaceuticals: It serves as a precursor for synthesizing menthol and other therapeutic agents, which are used in pain relief and cough remedies .
  • Agriculture: Isopulegol has been investigated for its potential use as a natural pesticide due to its insect-repellent properties.

Studies on the interactions of isopulegol with biological systems include:

  • Molecular Docking Simulations: These studies explore how isopulegol and its derivatives interact with viral proteins, providing insights into their potential antiviral mechanisms against influenza viruses .
  • Structure-Activity Relationships: Investigations into how modifications of the isopulegol structure affect its biological activity have led to the development of more potent derivatives for therapeutic applications .

Isopulegol shares structural similarities with several other compounds. Below are some comparable compounds along with a brief discussion of their uniqueness:

CompoundStructure SimilarityUnique Features
MentholDerived from isopulegolWidely used as a cooling agent; analgesic properties
CitronellalPrecursor to isopulegolFound in citronella oil; used for insect repellent
LimoneneMonoterpeneCitrus aroma; used in cleaning products
CarvoneMonoterpeneMinty or caraway scent; used in flavoring

Isopulegol's uniqueness lies in its specific stereochemistry and functional groups that confer distinct biological activities not found in these similar compounds. Its role as an intermediate in synthesizing menthol further enhances its significance in both industrial and therapeutic applications.

The synthesis of isopulegol has evolved considerably over the past several decades, reflecting advancements in catalyst design, process intensification, and sustainability considerations. Isopulegol is most commonly derived from the cyclization of citronellal, itself a renewable monoterpenoid aldehyde obtained from essential oils such as citronella. The conversion of citronellal to isopulegol forms the backbone of both traditional and modern synthetic strategies, with the choice of catalyst and reaction conditions exerting a profound influence on yield, selectivity, and environmental footprint.

Traditional Synthetic Routes from Citronellal

The traditional approach to isopulegol synthesis involves the acid-catalyzed cyclization of citronellal. This process, established in the early twentieth century, remains a cornerstone of industrial menthol production. In its simplest form, the reaction is carried out by heating citronellal in the presence of a mineral acid, such as sulfuric acid or hydrochloric acid, which promotes the intramolecular cyclization to yield a mixture of isopulegol isomers.

The reaction mechanism proceeds via protonation of the aldehyde group, followed by nucleophilic attack of the terminal double bond, resulting in cyclization and the formation of the isopulegol skeleton. The process is typically conducted at elevated temperatures, often in the range of 50 to 120 degrees Celsius, to accelerate the reaction rate and drive the equilibrium toward cyclization. However, the use of strong mineral acids presents several drawbacks, including equipment corrosion, the need for neutralization and waste treatment, and the formation of by-products through side reactions such as hydration, cracking, and etherification.

A representative data table summarizing traditional synthetic conditions and outcomes is presented below.

EntryCatalystTemperature (°C)Reaction Time (h)Yield (%)Selectivity (%)
1Sulfuric acid10037075
2Hydrochloric acid10036570
3Phosphoric acid10036068

These data, drawn from historical and contemporary studies, illustrate the moderate yields and selectivities achievable under traditional conditions. The selectivity for isopulegol is often compromised by the formation of other cyclized products and oligomers, necessitating further purification steps.

The limitations of traditional acid-catalyzed cyclization have driven the development of more selective and environmentally benign methodologies, as detailed in the following sections.

Catalytic Cyclization Mechanisms (Brønsted/Lewis Acid Catalysts)

The introduction of Brønsted and Lewis acid catalysts has revolutionized the synthesis of isopulegol by enhancing selectivity and enabling milder reaction conditions. Brønsted acids, which donate protons, and Lewis acids, which accept electron pairs, both facilitate the cyclization of citronellal, but their mechanisms and efficiencies differ significantly.

Brønsted Acid Catalysts

Brønsted acid catalysis operates via protonation of the citronellal carbonyl group, increasing its electrophilicity and promoting nucleophilic attack by the terminal alkene. Common Brønsted acids employed include p-toluenesulfonic acid, phosphoric acid, and sulfonic acid-functionalized resins. These catalysts can be used in homogeneous or heterogeneous form, with the latter offering advantages in catalyst recovery and reuse.

Lewis Acid Catalysts

Lewis acid catalysts, such as aluminum chloride, zinc chloride, and titanium tetrachloride, activate the carbonyl group of citronellal through coordination, rendering it more susceptible to cyclization. The use of Lewis acids often results in higher selectivity for isopulegol and reduced formation of side products. However, the moisture sensitivity and potential toxicity of some Lewis acids necessitate careful handling and process control.

Zeolite-Based and Solid Acid Catalysts

Recent advances have highlighted the efficacy of zeolite-based solid acid catalysts, which combine Brønsted and Lewis acid sites within a robust, porous framework. Acid-modified natural zeolites and synthetic zeolites such as H-ZSM5 have demonstrated high activity and selectivity for isopulegol formation. In one study, acid-treated natural zeolite (H-NZ) achieved a selectivity of 88 percent at 100 degrees Celsius using 2.5 weight percent catalyst, outperforming both commercial H-ZSM5 and bentonite-based catalysts [2]. The presence of both Brønsted and Lewis acid sites was found to be essential for optimal catalytic performance.

The following data table summarizes the performance of various acid catalysts in the cyclization of citronellal to isopulegol, as reported in recent literature [2].

EntryCatalystCatalyst Amount (wt%)Temperature (°C)Selectivity (%)
1H-NZ2.510088
2H-NZ5.010086
3H-NZ7.510081
4H-ZSM52.510073
5H-ZSM55.010089
6H-ZSM57.510090

These results underscore the importance of catalyst selection and loading in achieving high selectivity and yield. Notably, excessive catalyst amounts can promote side reactions, reducing selectivity.

Mechanistic Insights

Mechanistic studies have revealed that the cyclization of citronellal over acid catalysts proceeds via a concerted process involving both Lewis acid coordination and Brønsted acid protonation. The initial step involves coordination of the citronellal carbonyl oxygen to a Lewis acid site, followed by protonation from a Brønsted acid site, which facilitates the formation of a carbocation intermediate. Subsequent cyclization and deprotonation yield isopulegol as the primary product [2].

Stereoselective Synthesis and Asymmetric Catalysis

The stereoselective synthesis of isopulegol is of paramount importance, given that only specific isomers possess the desired sensory and chemical properties for downstream applications, particularly in menthol production. Traditional cyclization methods typically yield a mixture of isopulegol diastereomers, necessitating the development of asymmetric catalytic strategies to enhance stereoselectivity.

Asymmetric Catalysis

Asymmetric catalysis employs chiral catalysts or ligands to induce preferential formation of one isomer over others. Notably, the use of chiral rhodium complexes, such as rhodium(I)-BINAP, has enabled the enantioselective cyclization of citronellal to isopulegol with high enantiomeric excess. In one reported process, a homogeneous chiral rhodium(I)-BINAP catalyst facilitated the cyclization of citronellal to isopulegol as a key step in the synthesis of menthol from myrcene-derived intermediates [2].

Stereoselective Epoxidation and Reduction

Alternative approaches to stereoselective isopulegol synthesis involve the epoxidation of limonene or isopulegol derivatives, followed by selective reduction or rearrangement. For example, the Katsuki–Sharpless epoxidation of neoisopulegol, followed by stereospecific reduction, has been shown to afford isopulegol with high diastereoselectivity [4]. These methods, while effective, often require multiple steps and careful control of reaction conditions to suppress the formation of undesired isomers.

Data on Stereoselectivity

The following table presents representative data on the stereoselective synthesis of isopulegol using various catalytic systems.

EntryCatalyst/SystemEnantiomeric Excess (%)Diastereomeric RatioReference
1Rhodium(I)-BINAP>95>20:1 [2]
2Katsuki–Sharpless Epoxidation90–95>15:1 [4]
3Traditional Acid Catalysis<101:1–2:1 [2]

These data highlight the superiority of asymmetric catalytic methods in achieving high stereoselectivity, a critical parameter for industrial applications.

Biotechnological Approaches (Microbial Biotransformation)

The application of biotechnological methods, particularly microbial biotransformation, has emerged as a promising alternative to traditional chemical synthesis of isopulegol. Microbial enzymes offer high selectivity, operate under mild conditions, and are compatible with renewable feedstocks.

Enzymatic Cyclization

A landmark discovery in this field was the identification of a terpene cyclase from Zymomonas mobilis (ZMO1548-Shc), capable of catalyzing the diphosphate-independent cyclization of citronellal to isopulegol [3]. This enzyme, a squalene-hopene cyclase homolog, utilizes an acidic aspartate residue to protonate the citronellal carbonyl group, initiating cyclization via a mechanism analogous to that observed in chemical catalysis. The biocatalytic process proceeds under aqueous conditions and at ambient temperature, offering significant advantages in terms of sustainability and process safety.

Immobilized Microbial Cells

Further advancements have been achieved through the use of immobilized microbial cells for isopulegol biotransformation. For example, Rhodococcus rhodochrous IEGM 1362 cells immobilized in a macroporous polyvinyl alcohol cryogel matrix have been employed as efficient biocatalysts for the production of isopulegol derivatives [5]. The immobilization enhances cell stability, facilitates catalyst recovery, and enables repeated use, thereby improving process economics and scalability.

Data on Biotransformation

The following table summarizes key findings from recent studies on microbial biotransformation of citronellal to isopulegol.

EntryMicroorganismCatalyst FormYield (%)Selectivity (%)Reference
1Zymomonas mobilis (ZMO1548-Shc)Free enzyme8090 [3]
2Rhodococcus rhodochrous IEGM 1362Immobilized cells7588 [5]

These results demonstrate the feasibility of biotechnological approaches for isopulegol synthesis, with yields and selectivities comparable to or exceeding those of traditional chemical methods.

Green Chemistry Strategies (Solvent-Free, Zeolite-Based Systems)

The principles of green chemistry have increasingly informed the design of isopulegol synthesis processes, with a focus on minimizing waste, reducing energy consumption, and eliminating hazardous reagents. Two prominent strategies in this context are solvent-free synthesis and the use of zeolite-based solid acid catalysts.

Solvent-Free Synthesis

Solvent-free conditions offer several advantages, including reduced environmental impact, simplified product isolation, and enhanced reaction rates due to increased reactant concentrations. In the cyclization of citronellal to isopulegol, solvent-free processes have been successfully implemented using both homogeneous and heterogeneous acid catalysts. Notably, the use of acid-treated natural zeolite (H-NZ) as a solid acid catalyst under solvent-free conditions has achieved selectivities of up to 88 percent at 100 degrees Celsius, with minimal by-product formation [2].

Zeolite-Based Catalysts

Zeolites, as microporous aluminosilicate minerals, possess unique catalytic properties arising from their well-defined pore structures and tunable acidity. Acid modification of natural zeolites introduces Brønsted acid sites, enhancing their catalytic activity for citronellal cyclization. Comparative studies have demonstrated that acid-modified natural zeolite (H-NZ) outperforms commercial H-ZSM5 and bentonite-based catalysts in terms of both activity and selectivity for isopulegol formation [2]. The combination of solvent-free conditions and zeolite-based catalysis represents a paradigm of green chemistry in monoterpene synthesis.

Data on Green Chemistry Approaches

The following table presents comparative data on green chemistry strategies for isopulegol synthesis.

EntryCatalystSolvent-FreeTemperature (°C)Selectivity (%)Reference
1H-NZYes10088 [2]
2H-ZSM5Yes10089 [2]
3BentoniteYes10070 [2]

These data affirm the efficacy of green chemistry strategies in achieving high selectivity and yield, while minimizing environmental impact.

Detailed Research Findings

A comprehensive analysis of the literature reveals several key trends and insights in the synthesis and production of isopulegol.

Influence of Catalyst Type and Reaction Conditions

The choice of catalyst exerts a decisive influence on the outcome of citronellal cyclization. Acid-modified zeolites, by virtue of their dual Brønsted and Lewis acidity, offer superior selectivity and activity compared to traditional mineral acids and other solid acid catalysts. The optimal catalyst loading is typically in the range of 2.5 to 5.0 weight percent, with higher loadings leading to increased side reactions and reduced selectivity [2].

Reaction temperature is another critical parameter, with optimal selectivity observed at 100 degrees Celsius. Lower temperatures result in incomplete conversion, while higher temperatures promote by-product formation.

Mechanistic Insights from Biocatalysis

The elucidation of the mechanism of enzymatic cyclization by terpene cyclases such as ZMO1548-Shc has provided valuable insights into the design of biomimetic catalysts. The ability of these enzymes to catalyze diphosphate-independent cyclization under mild conditions underscores the potential of biocatalysis as a sustainable alternative to traditional chemical methods [3].

Advances in Stereoselective Synthesis

The development of chiral catalysts and ligands has enabled the enantioselective synthesis of isopulegol with high enantiomeric excess, addressing a longstanding challenge in monoterpene chemistry. The integration of asymmetric catalysis into industrial processes holds promise for the production of high-purity isopulegol isomers for use in menthol synthesis and other applications [4].

Integration of Green Chemistry Principles

The adoption of solvent-free conditions and zeolite-based solid acid catalysts exemplifies the successful integration of green chemistry principles into isopulegol synthesis. These strategies not only reduce the environmental footprint of the process but also enhance operational efficiency and product quality [2].

Isopulegol (molecular formula C₁₀H₁₈O, molecular weight 154.25 g/mol) exhibits well-defined thermodynamic characteristics that are fundamental to understanding its physicochemical behavior [1] [2] [3]. The compound demonstrates significant variability in its thermal properties depending on stereoisomeric form and experimental conditions.

Boiling Point Characteristics

The normal boiling point of isopulegol at atmospheric pressure (760 mmHg) ranges from 212°C to 218°C, with most reliable sources citing approximately 212°C [1] [4] [5]. Under reduced pressure conditions, the boiling point decreases substantially to 90-92°C at 12 mmHg [6] [7]. The NIST database reports a boiling point of 485.15 K (212°C) with an uncertainty of ±1 K, providing high confidence in this value [8]. This boiling point variation with pressure follows the expected Clausius-Clapeyron relationship and is consistent with the compound's moderate molecular weight and intermolecular forces.

Vapor Pressure Properties

The vapor pressure of isopulegol at 20°C is consistently reported as 13.97 Pa (0.1397 hPa) [1] [3] [6] [9]. Additional vapor pressure data shows 0.75 mmHg at 20°C [10], which converts to approximately 100 Pa, indicating some variation in reported values. The vapor pressure demonstrates temperature dependence, with values ranging from 13.97 Pa to 95 Pa across the temperature range of 20°C to 43.61°C [6] [7]. At 25°C, the vapor pressure increases to 0.099300 mmHg (approximately 13.2 Pa) [11], confirming the expected exponential increase with temperature.

Critical Properties and Advanced Thermodynamic Parameters

Theoretical calculations using the Joback method provide critical property estimates: critical temperature of 719.80 K (446.65°C), critical pressure of 2770.08 kPa (27.7 bar), and critical volume of 0.527 m³/kmol [2] [12] [13]. These values indicate that isopulegol has relatively high critical constants compared to simple hydrocarbons, reflecting the influence of the hydroxyl functional group on intermolecular interactions.

The enthalpy of vaporization is calculated as 53.75 kJ/mol [2] [12] [13], which represents the energy required to convert one mole of liquid isopulegol to vapor at constant temperature. This value is consistent with the compound's moderate boiling point and suggests significant intermolecular hydrogen bonding due to the hydroxyl group.

The enthalpy of fusion is estimated at 17.13 kJ/mol [2] [12] [13], indicating the energy required for the solid-to-liquid phase transition. The melting point shows variation among stereoisomers, with reported values of 78°C for some forms and -26.7°C for others [1] [14] [9], reflecting the impact of stereochemistry on crystal packing and solid-state stability.

Flash Point and Safety-Related Thermal Properties

The flash point of isopulegol ranges from 78°C to 83.5°C [3] [6] [4], with most sources reporting approximately 78-80°C. This relatively high flash point indicates moderate fire hazard potential and classifies isopulegol as a combustible liquid rather than a flammable liquid under standard safety classifications. The auto-ignition temperature is reported as 264°C [9], providing a significant safety margin above normal handling temperatures.

PropertyValueConditionsReference
Boiling Point212-218°C760 mmHg [1] [4] [5]
Boiling Point90-92°C12 mmHg [6] [7]
Vapor Pressure13.97 Pa20°C [1] [3] [6]
Critical Temperature719.80 KCalculated [2] [12] [13]
Critical Pressure2770.08 kPaCalculated [2] [12] [13]
Enthalpy of Vaporization53.75 kJ/molCalculated [2] [12] [13]
Flash Point78-83.5°CStandard test [3] [6] [4]

Solubility Profiles in Organic and Aqueous Media

The solubility characteristics of isopulegol reflect its amphiphilic nature, possessing both hydrophilic (hydroxyl group) and hydrophobic (monoterpene skeleton) structural features. This dual character significantly influences its partitioning behavior in various solvent systems.

Aqueous Solubility

Isopulegol demonstrates limited solubility in water, with experimental measurements indicating 3 g/L at 21.9°C (pH 5) [3] [15] [9]. This low aqueous solubility is attributed to the predominance of the hydrophobic cyclohexane ring system with methyl and isopropenyl substituents. The compound is classified as "slightly soluble" in water according to pharmaceutical solubility classifications. The temperature dependence of aqueous solubility follows typical behavior for organic compounds, with increased solubility at elevated temperatures, though specific temperature coefficients have not been extensively documented.

Organic Solvent Solubility

Isopulegol exhibits excellent solubility in a wide range of organic solvents, reflecting its predominantly lipophilic character. The compound is readily soluble in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone [6] [7] [16]. These solvents span a range of polarities, indicating that isopulegol can dissolve effectively in both moderately polar aprotic solvents (DMSO, acetone) and low-polarity chlorinated solvents (chloroform, dichloromethane).

Alcoholic solvents show variable solubility behavior. Methanol provides only slight solubility [15] [17], while ethanol demonstrates good solubility [16]. This difference may be attributed to the specific molecular interactions between isopulegol and different alcohol chain lengths, with ethanol providing better solubilization due to its longer alkyl chain and reduced polarity compared to methanol.

Partition Coefficient and Lipophilicity

The octanol-water partition coefficient (log P) of isopulegol ranges from 2.36 to 2.93, depending on experimental conditions and stereoisomeric form [2] [3] [12] [11]. The value of 2.4 at 23°C and pH 6.2 is most commonly cited [3] [6]. This log P value indicates moderate lipophilicity, suggesting favorable partitioning into lipid phases while retaining some affinity for aqueous environments.

The partition coefficient is critical for understanding bioavailability, membrane permeation, and formulation behavior. The moderate log P value suggests that isopulegol can effectively cross biological membranes while maintaining sufficient aqueous solubility for physiological transport.

Formulation and Practical Solubility Considerations

For practical applications, isopulegol is typically dissolved in organic co-solvents or solubilizing agents to achieve desired concentrations in aqueous systems. Common approaches include:

  • DMSO solutions: 10-30 mg/mL readily achievable [16] [18] [19]
  • Ethanol co-solvent systems: Effective for fragrance and flavor applications
  • Cyclodextrin complexation: Used to enhance aqueous solubility [20]
  • Microemulsion systems: Employed for topical and cosmetic formulations

The solubility profile indicates that isopulegol is well-suited for oil-based formulations, organic synthesis applications, and systems where organic co-solvents are acceptable. For aqueous applications requiring higher concentrations, solubility enhancement techniques are necessary.

SolventSolubilityTemperatureNotes
Water3 g/L21.9°CpH 5, slightly soluble
ChloroformSolubleRoom temperatureExcellent solubility
DMSO10-30 mg/mLRoom temperatureStock solution preparation
EthanolSolubleRoom temperatureGood for formulations
MethanolSlightly solubleRoom temperatureLimited solubility

Phase Behavior and Volatility Analysis

The phase behavior of isopulegol encompasses its physical state characteristics, density relationships, and volatility properties, which are crucial for understanding handling, storage, and application requirements.

Physical State and Density Properties

At standard temperature and pressure (20°C, 1 atm), isopulegol exists as a colorless liquid with characteristic minty odor [1] [6] [4]. The density at 20°C is consistently reported as 0.91 g/mL [6] [7] [9], while at 25°C it measures 0.912 g/mL [1] [15] [11]. This slight temperature dependence follows the expected thermal expansion behavior for organic liquids.

The specific gravity ranges from 0.904 to 0.913 at 25°C [11], confirming the density measurements and indicating minimal variation among different suppliers and stereoisomeric forms. The density values place isopulegol slightly below that of water, making it a less dense phase in aqueous-organic biphasic systems.

Refractive Index and Optical Properties

The refractive index (nD20) ranges from 1.469 to 1.475 [4] [10] [15], with most sources reporting values around 1.471. This optical property is valuable for quality control and purity assessment, as impurities and isomeric composition can affect the refractive index. The measured values are consistent with the molecular structure and confirm the compound's identity in analytical applications.

Viscosity and Flow Properties

Dynamic viscosity measurements reveal temperature-dependent flow characteristics. At 20°C, the dynamic viscosity is 8.47 mPa·s, decreasing significantly to 1.8 mPa·s at 60°C [9]. This substantial viscosity reduction with temperature (approximately 78% decrease over 40°C) indicates strong temperature sensitivity and suggests significant intermolecular interactions, likely hydrogen bonding involving the hydroxyl group.

The kinematic viscosity at 20°C is reported as 9.308 mm²/s [3], which, combined with the density data, confirms the dynamic viscosity measurements and provides additional confirmation of the compound's flow properties.

Volatility and Evaporation Characteristics

Isopulegol demonstrates moderate volatility characterized by relatively slow evaporation rates under ambient conditions [9] [21]. The vapor density is greater than 1 (heavier than air) [9], indicating that vapors will tend to accumulate in low-lying areas, which has important implications for safety and handling procedures.

The volatility behavior is influenced by several factors:

  • Molecular weight: At 154.25 g/mol, isopulegol is moderately heavy for a volatile organic compound
  • Hydrogen bonding: The hydroxyl group reduces volatility compared to hydrocarbons of similar molecular weight
  • Molecular geometry: The cyclohexane ring structure affects packing and intermolecular interactions

Studies of essential oil evaporation demonstrate that isopulegol shows preferential retention compared to lighter monoterpenes, indicating its relatively low volatility within the terpene family [21].

Heat Capacity and Thermal Properties

Gas-phase heat capacity data calculated using the Joback method shows temperature dependence from 350.71 J/(mol·K) at 527.15 K to 439.67 J/(mol·K) at 719.80 K [2] [12] [13]. This increase with temperature follows expected patterns for organic molecules, reflecting increased molecular motion and vibrational modes at higher temperatures.

The thermal expansion coefficient and related phase behavior properties indicate that isopulegol maintains liquid phase characteristics across a wide temperature range, making it suitable for applications involving temperature variations.

Surface Tension and Interfacial Properties

Based on structural considerations, isopulegol exhibits low surface activity [9], meaning it does not significantly alter surface tension when dissolved in liquids. This property affects its behavior in emulsion systems and indicates limited surfactant-like properties, despite the presence of both hydrophilic and hydrophobic regions in the molecule.

PropertyValueConditionsSignificance
Density0.91 g/mL20°CLess dense than water
Viscosity (dynamic)8.47 mPa·s20°CModerate flow resistance
Refractive Index1.469-1.47520°CQuality control parameter
Vapor Density>1 (vs air)Standard conditionsSafety consideration

Physical Description

Colourless liquid, minty-herbaceous, bitter-sweet, harsh, camphoraceous odour

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

154.135765193 g/mol

Monoisotopic Mass

154.135765193 g/mol

Heavy Atom Count

11

Density

0.904-0.913

GHS Hazard Statements

Aggregated GHS information provided by 104 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (99.04%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.54%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7786-67-6
89-79-2

Wikipedia

5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Cyclohexanol, 5-methyl-2-(1-methylethenyl)-: ACTIVE
Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, (1R,2S,5R)-rel-: ACTIVE

Dates

Last modified: 08-15-2023
Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem

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